4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride
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Overview
Description
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13N3O.2ClH. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its anticancer application, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A parent compound with similar structural features but lacking the piperidine moiety.
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole: A closely related compound with a similar structure but different substituents.
Uniqueness
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride is unique due to its combination of the oxadiazole ring and the piperidine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Properties
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;;/h7,9H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVPWDBEGHNBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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